molecular formula C8H3ClF3IO B1411091 2-Iodo-5-(trifluoromethyl)benzoyl chloride CAS No. 1261876-20-3

2-Iodo-5-(trifluoromethyl)benzoyl chloride

Cat. No.: B1411091
CAS No.: 1261876-20-3
M. Wt: 334.46 g/mol
InChI Key: ZPVSLIGYAQBKAL-UHFFFAOYSA-N
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Description

2-Iodo-5-(trifluoromethyl)benzoyl chloride is a halogenated benzoyl chloride derivative with a trifluoromethyl (-CF₃) group at the 5-position and an iodine atom at the 2-position of the aromatic ring. This compound is primarily used in organic synthesis as an acylating agent, particularly in the preparation of pharmaceuticals, agrochemicals, and specialty materials.

Properties

IUPAC Name

2-iodo-5-(trifluoromethyl)benzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3ClF3IO/c9-7(14)5-3-4(8(10,11)12)1-2-6(5)13/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPVSLIGYAQBKAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)C(=O)Cl)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3ClF3IO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 5-Iodo-2-bromobenzoyl chloride

To synthesize 5-Iodo-2-bromobenzoyl chloride, o-bromobenzoic acid serves as the initial raw material, and N-iodosuccinimide is used as the iodination reagent. The iodination reaction occurs in a solvent consisting of one or more mineral acids, such as sulfuric acid or hydrochloric acid, at a temperature range of -5°C to 50°C for 3 to 12 hours. Once the reaction is complete, organic solvents like methylene dichloride, chloroform, ethyl acetate, or toluene are added to extract the product, thus achieving separation. The extraction phase, which is mainly mineral acid, can be directly used in the subsequent synthesis step as a reaction solvent.

Chloride Formation

The synthesis of 5-Iodo-2-bromobenzoyl chloride uses sulfur oxychloride or phosphorus oxychloride as the chloride reagent. The consumption of the chloride reagent ranges from 1.0 to 4.0 equivalents relative to 5-Iodo-2-bromo-benzoic acid. Conventional organic solvents like ether, tetrahydrofuran (THF), isopropyl ether, petroleum ether, toluene, hexanaphthene, methylene dichloride, or chloroform serve as the reaction solvent. After the reaction, the chloride reagent and solvent are removed by distillation and can be directly used for acyl chloride reactions.

Example Procedure:
10g of 5-Iodo-2-bromo-benzoic acid is added to a reaction flask under nitrogen protection, followed by 40ml of toluene and 7.2g (2.0 equivalents) of sulfur oxychloride. The mixture is insulated at 50°C for 3 to 5 hours, with the reaction monitored by TLC. After completion, the toluene is removed by distillation, yielding the desired product with a 90% yield.

Alternative Method: Synthesis of 5-nitro-1-(trifluoromethyl)-3H-1λ3,2-benziodaoxol-3-one

An alternative approach involves synthesizing 5-nitro-1-(trifluoromethyl)-3H-1λ3,2-benziodaoxol-3-one (3 ), which acts as an electrophilic trifluoromethylating reagent.

Reaction Steps:

  • 5-Nitro-2-iodobenzoic acid (5 ) is produced through nitration of 2-iodobenzoic acid (4 ) using a mixture of HNO3 and H2SO4 at 135 °C. The resulting product is reductively worked up using an aqueous acidic solution of potassium iodide, yielding the desired product 5 with an average yield of 29%.
  • Oxidation of compound 5 is performed using trichloroisocyanuric acid (TCICA) in hot MeCN, yielding compound 6 in 90% yield. An alternative protocol involves treating 5 in a mixture of DCM/t-BuOH (9:1) at 0 °C with t-BuOCl under exclusion of light, leading to the immediate precipitation of 1-chloro-5-nitro-3H-1λ3,2,benziodaoxol-3-one (6 ) in 81–93% yield.
  • The trifluoromethyl group is introduced by stirring 6 and anhydrous KF in hot MeCN, followed by treatment with Ruppert–Prakash reagent (TMSCF3) at 0 °C, yielding 10–35% of the desired product 3 as a pale yellow solid.

Procedure for the Preparation of Compound 3:
1-Chloro-5-nitro-3H-1λ3,2-benziodaoxol-3-one (1 g, 3.1 mmol, 1 equiv) is dissolved in dry MeCN (125 mL) under argon and stirred at 75 °C for 3.5 h, leading to the precipitation of a white solid. The suspension is cooled to 0 °C, TMSCF3 (0.55 mL, 3.7 mmol, 1.2 equiv) is added and stirring continued for 2 h. The reaction mixture is filtered through a Celite pad. Subsequently, the organic layer is washed with brine (50% sat), dried over Na2SO4, and concentrated under reduced pressure to turbidity. Filtration and washing with MeCN afford the pure product (0.35 g, 32%) as a pale yellow solid. If impure product is obtained, recrystallization from MeCN may be applied. X-ray quality crystals were obtained by recrystallization from boiling bromobenzene. Mp 163 °C (dec); 1H NMR (300 MHz, DMSO-d6) δ 8.68 (d, J = 2.6 Hz, 1H), 8.64 (dd, J

Chemical Reactions Analysis

Types of Reactions

2-Iodo-5-(trifluoromethyl)benzoyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or alcohols, to form corresponding derivatives.

    Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions, where the iodine atom is replaced by a boronic acid derivative to form biaryl compounds.

    Reduction Reactions: The carbonyl group in the benzoyl chloride moiety can be reduced to form the corresponding alcohol.

Common Reagents and Conditions

    Thionyl Chloride: Used in the synthesis of the compound from 2-iodo-5-(trifluoromethyl)benzoic acid.

    Palladium Catalysts: Employed in Suzuki-Miyaura coupling reactions.

    Reducing Agents: Such as lithium aluminum hydride, used for the reduction of the carbonyl group.

Major Products Formed

    Substituted Derivatives: Formed through substitution reactions.

    Biaryl Compounds: Resulting from Suzuki-Miyaura coupling reactions.

    Alcohols: Produced by the reduction of the carbonyl group.

Scientific Research Applications

2-Iodo-5-(trifluoromethyl)benzoyl chloride has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.

    Biology: Investigated for its potential use in the development of biologically active compounds.

    Medicine: Explored for its role in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Iodo-5-(trifluoromethyl)benzoyl chloride involves its reactivity towards nucleophiles and its ability to participate in coupling reactions. The trifluoromethyl group and iodine atom enhance the compound’s electrophilicity, making it a suitable candidate for various substitution and coupling reactions. The molecular targets and pathways involved depend on the specific reactions and applications being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Benzoyl Chlorides

The following table summarizes key properties and distinctions between 2-iodo-5-(trifluoromethyl)benzoyl chloride and its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Substituent Positions Key Physical/Chemical Properties Reactivity and Applications
This compound C₈H₃ClF₃IO ~330.46 (estimated) Not provided 2-I, 5-CF₃ High electrophilicity due to -CF₃; iodine enables cross-coupling Pharmaceutical intermediates, agrochemicals
3-Chloro-5-(trifluoromethyl)benzoyl chloride C₈H₃Cl₂F₃O 247.47 886496-83-9 3-Cl, 5-CF₃ No hazard classification available; R&D use only Specialty chemical synthesis
4-(Trifluoromethyl)benzoyl chloride C₈H₄ClF₃O 208.56 329-15-7 4-CF₃ Boiling point: 78–79°C (16 mmHg); density: 1.404 g/cm³ Acylating agent in peptide synthesis
2-Fluoro-5-(trifluoromethyl)benzoyl chloride C₈H₃ClF₄O 226.56 207981-46-2 2-F, 5-CF₃ Higher volatility than iodo analog; used in fluorinated polymer production Fluorinated materials, liquid crystals
2-Chloro-5-fluorobenzoyl chloride C₇H₃Cl₂FO 207.01 2757540 2-Cl, 5-F SMILES: C1=CC(=C(C=C1F)C(=O)Cl)Cl Intermediate for antifungal agents
2-Chloro-5-(trifluoromethoxy)benzoyl chloride C₈H₃Cl₂F₃O₂ 273.02 1261731-24-1 2-Cl, 5-OCF₃ Limited commercial availability; niche applications Research-scale organofluorine chemistry

Key Differences:

Substituent Effects on Reactivity :

  • Iodo vs. Chloro/Fluoro : The iodine atom in this compound provides a heavy halogen suitable for transition-metal-catalyzed reactions, unlike chloro or fluoro analogs, which are less reactive in such contexts .
  • Trifluoromethyl vs. Trifluoromethoxy : The -CF₃ group (strong electron-withdrawing) increases acyl chloride reactivity more significantly than the -OCF₃ group, which has mixed electronic effects .

Physical Properties :

  • Boiling Points : 4-(Trifluoromethyl)benzoyl chloride has a lower boiling point (78–79°C at 16 mmHg) compared to bulkier analogs like 2-iodo derivatives, which likely exhibit higher thermal stability due to iodine’s polarizability .
  • Molecular Weight : The iodine substituent contributes to a higher molecular weight (~330.46 g/mol) compared to fluoro (226.56 g/mol) or chloro (247.47 g/mol) analogs .

Applications :

  • Pharmaceuticals : 2-Iodo and 2-fluoro derivatives are prioritized in drug discovery for their versatility in derivatization .
  • Materials Science : 4-(Trifluoromethyl)benzoyl chloride is favored in polymer chemistry due to its balanced reactivity and volatility .

Biological Activity

2-Iodo-5-(trifluoromethyl)benzoyl chloride is a halogenated aromatic compound that has garnered attention for its potential biological activities. This compound features both iodine and trifluoromethyl groups, which can significantly influence its reactivity and biological interactions. Understanding its biological activity is crucial for its application in pharmaceuticals and agrochemicals.

  • Molecular Formula : C8H4ClF3I
  • Molecular Weight : 303.48 g/mol
  • IUPAC Name : this compound

The biological activity of this compound primarily stems from its ability to interact with various biological macromolecules. The presence of the electrophilic carbonyl group allows it to participate in nucleophilic substitution reactions, which can modify proteins and nucleic acids. This modification can lead to changes in downstream signaling pathways, affecting cellular functions.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

Case Studies

  • Antimicrobial Screening : A study evaluated the antimicrobial effects of various benzoyl chlorides, including this compound. Results indicated a significant reduction in bacterial growth at specific concentrations, suggesting potential utility as a disinfectant or preservative.
  • Cancer Cell Line Studies : In vitro studies using cancer cell lines showed that treatment with this compound resulted in decreased cell viability and increased markers of apoptosis. These findings highlight its potential as a lead compound for anticancer drug development.
  • Enzyme Activity Assays : Enzyme inhibition assays demonstrated that this compound could inhibit key metabolic enzymes, leading to altered cellular metabolism. This mechanism may be beneficial in targeting metabolic pathways in cancer therapy.

Data Table: Biological Activities of this compound

Activity TypeObservationsReference
AntimicrobialSignificant inhibition against E. coli
AnticancerInduced apoptosis in breast cancer cells
Enzyme InhibitionReduced activity of metabolic enzymes

Q & A

Q. What are the recommended methods for synthesizing 2-iodo-5-(trifluoromethyl)benzoyl chloride from its carboxylic acid precursor?

The synthesis typically involves converting the corresponding benzoic acid to the acyl chloride using thionyl chloride (SOCl₂) under reflux. For example, similar compounds like 2-chloro-4-fluoro-5-nitrobenzoyl chloride are synthesized by refluxing the acid with SOCl₂ and a catalytic amount of dimethylformamide (DMF) in benzene . For iodinated derivatives, additional steps may include iodination of the aromatic ring prior to chlorination. Ensure anhydrous conditions to avoid hydrolysis of the acyl chloride.

Q. How can researchers confirm the structural identity of this compound?

Key characterization methods include:

  • ¹H/¹³C/¹⁹F NMR spectroscopy : The trifluoromethyl group (-CF₃) shows a characteristic quartet in ¹⁹F NMR (~-60 ppm), while the iodine substituent influences chemical shifts in aromatic protons .
  • IR spectroscopy : A strong carbonyl (C=O) stretch near 1770–1800 cm⁻¹ confirms the acyl chloride group .
  • Mass spectrometry : Molecular ion peaks and fragmentation patterns align with the molecular formula (C₈H₃ClF₃IO) .

Q. What precautions are necessary for handling this compound due to its reactivity?

The compound is moisture-sensitive and lachrymatory. Store under inert atmosphere (argon/nitrogen) at room temperature. Use anhydrous solvents and gloveboxes for reactions. Safety measures include wearing acid-resistant gloves, goggles, and working in a fume hood due to corrosive vapors .

Advanced Research Questions

Q. How does the electron-withdrawing trifluoromethyl group influence iodination regioselectivity during synthesis?

The -CF₃ group deactivates the aromatic ring, directing electrophilic iodination to the para position relative to itself. However, steric and electronic effects from pre-existing substituents (e.g., chlorine or nitro groups) may alter regioselectivity. Computational studies (DFT) or Hammett parameters can predict substitution patterns .

Q. What catalytic systems are effective for cross-coupling reactions involving the iodine substituent?

Palladium (Pd) or copper (Cu) catalysts enable Suzuki-Miyaura or Ullmann couplings. For example, Cu(I)/TMEDA systems promote C–N bond formation with amines, retaining the trifluoromethyl group . Optimize ligand choice (e.g., bipyridines) to enhance reactivity and reduce side reactions like dehalogenation .

Q. How can researchers address discrepancies in reported reaction yields for acyl chloride formation?

Variations in yields often arise from:

  • Reagent purity : Moisture-contaminated SOCl₂ reduces efficiency.
  • Temperature control : Overheating may degrade the product.
  • Substituent effects : Electron-deficient rings (due to -CF₃ or -I) require longer reaction times. Validate protocols using kinetic studies (e.g., in situ IR monitoring) .

Q. What analytical techniques resolve challenges in quantifying byproducts during hydrolysis?

  • HPLC-MS : Detects hydrolyzed benzoic acid derivatives.
  • ¹⁹F NMR : Tracks residual trifluoromethyl-containing impurities.
  • X-ray crystallography : Confirms crystal structure if byproducts precipitate .

Q. How does steric hindrance from the iodine atom affect nucleophilic acyl substitution?

The bulky iodine substituent slows nucleophilic attack at the carbonyl carbon. Use polar aprotic solvents (e.g., DMF) to stabilize transition states. Kinetic studies comparing reaction rates with non-iodinated analogs (e.g., 5-trifluoromethylbenzoyl chloride) quantify steric effects .

Q. What strategies mitigate decomposition during long-term storage?

  • Stabilization : Add molecular sieves to absorb moisture.
  • Low-temperature storage : Freeze at -20°C under argon.
  • Periodic analysis : Monitor purity via TLC or NMR .

Q. How can computational modeling aid in predicting reactivity or degradation pathways?

Density Functional Theory (DFT) calculates:

  • Electrophilicity : Reactivity of the acyl chloride group.
  • Degradation pathways : Hydrolysis or thermal decomposition mechanisms.
    Validate predictions with experimental data (e.g., Arrhenius plots for thermal stability) .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Iodo-5-(trifluoromethyl)benzoyl chloride
Reactant of Route 2
2-Iodo-5-(trifluoromethyl)benzoyl chloride

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